molecular formula C14H10O6 B2384001 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 861533-46-2

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No. B2384001
CAS RN: 861533-46-2
M. Wt: 274.228
InChI Key: HVMTVUVEDJACFQ-UHFFFAOYSA-N
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Description

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a chemical compound with the CAS Number: 861533-46-2 . It has a molecular weight of 274.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid include a molecular weight of 274.22 g/mol . It has 4 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass is 274.04773803 g/mol, and its monoisotopic mass is also 274.04773803 g/mol . The compound has a topological polar surface area of 115 Ų .

Scientific Research Applications

Organic Semiconductors

The 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid structure, also known as BIT, has potential applications as an organic semiconductor . This is due to its ability to exhibit rapid tautomerization by intramolecular double proton transfer in solution . The BIT derivatives also show this behavior in the solid state .

Charge Transport

The BIT structure can potentially influence charge transport. This is suggested by quantum chemical calculations . For instance, a monoalkylated BIT derivative with a lamellar packing structure suitable for lateral charge transport in films shows a hole mobility of up to 0.012 cm^2 V^−1 s^−1 with a weak temperature dependence in an organic field effect transistor .

Intramolecular Hydrogen Bonds

The BIT structure can be used to planarize the π-conjugated moieties to delocalize the electrons more widely in the molecules . This planar structure can also enhance the intermolecular charge transport through better molecular packing in the crystals and the thin films .

Intermolecular Hydrogen Bonds

The BIT structure can control the packing morphology of the molecules beyond the limitations of the ordinary van der Waals interactions of the π-planes and alkyl substituents . The hydrogen bonding network can also increase the environmental stability of the materials .

Synthesis of BIT Derivatives

A new synthetic route under mild conditions has been developed for the synthesis of BIT derivatives . This route is based on the addition reaction of 1,3-dione to ninhydrin and the subsequent hydrogenation of the hydroxyl group . This method allows the synthesis of BIT derivatives with various functionalities and to achieve the asymmetric substitution of BIT .

Production of 3-(3,4-dihydroxy-phenyl)-propionic acid Octyl Ester

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating .

Mechanism of Action

Target of Action

The primary target of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is to serve as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound interacts with its targets by reacting with metal ions through a solvent-thermal method . This interaction results in the formation of a new type of porous nanomaterial, the MOFs .

Biochemical Pathways

The compound is used to synthesize Schiff base COF with amine derivatives . Additionally, salen-COFs can be prepared by using ethylenediamine in the synthesis . These COFs feature salen (salicylaldehyde and ethylenediamine) linkages within the COF networks, which provide tetradentate sites for coordinating with metal centers in various applications .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role in the synthesis of MOFs. A COF based on 3,3’-dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde and porphyrin is applied for electrocatalytic oxygen evolution reactions . This bimetallic two-dimensional COF exhibits a remarkable turnover frequency value up to 26.19 s−1 at an overpotential of 500 mV .

Action Environment

The action, efficacy, and stability of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by environmental factors. For instance, the stability of MOFs synthesized using this compound can be increased through solvent removal . If fully desolvated, the MOF is stable in air for 24 h (25 °C and 28–35 RH%), a time sufficiently long to allow its processing in a non-inert environment and its use as a CO2 scrubber in a wet post-combustion flow .

properties

IUPAC Name

4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMTVUVEDJACFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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